4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol
Description
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is a brominated secondary amine alcohol with a molecular formula of C₁₁H₁₃Br₂NO. Its structure comprises a butan-2-ol backbone substituted with a (3,4-dibromophenyl)methylamino group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines and alcohols, though its specific applications remain understudied in the literature .
Properties
Molecular Formula |
C11H15Br2NO |
|---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
4-[(3,4-dibromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15Br2NO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
ZRZIGJFAQKUYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=C(C=C1)Br)Br)O |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis Strategies
The synthesis of 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol predominantly follows a convergent approach involving the formation of the amino linkage between a suitably substituted phenyl precursor and a butanol derivative. The key steps include:
- Preparation of the 3,4-dibromobenzylamine intermediate.
- Nucleophilic substitution or reductive amination to attach the phenyl moiety to the butanol backbone.
- Functional group manipulations to introduce or preserve hydroxyl groups on the butan-2-ol segment.
The overall synthetic route typically involves multi-step reactions with careful control of reaction conditions to prevent side reactions, especially considering the reactivity of bromine substituents.
Specific Synthetic Routes
Based on recent literature and industrial protocols, the following methods are most relevant:
| Method | Description | Reagents & Conditions | Yield & Remarks |
|---|---|---|---|
| A. Reductive Amination | Condensation of 3,4-dibromobenzaldehyde with a suitable primary amine followed by reduction | 3,4-dibromobenzaldehyde, ammonia or primary amines, sodium cyanoborohydride or catalytic hydrogenation | Yields typically range from 60-75%; high selectivity for mono-substitution |
| B. Nucleophilic Substitution | Reaction of 3,4-dibromobenzyl chloride with a protected or free butan-2-ol derivative | 3,4-dibromobenzyl chloride, butan-2-ol derivatives, base (e.g., potassium carbonate) | Yields vary; requires careful control to avoid poly-substitution or side reactions |
| C. Sequential Functionalization | Stepwise synthesis involving initial formation of the amino group, followed by attachment to the butanol backbone | Amino precursor, halogenated intermediates, coupling reagents (e.g., EDC, DCC) | Moderate to high yields; suitable for scale-up with purification steps |
Reaction Conditions and Optimization
- Solvent Systems: Common solvents include dichloromethane, ethanol, or acetonitrile, chosen based on solubility and reactivity.
- Temperature: Reactions are typically performed at room temperature to 60°C, with some steps requiring reflux conditions.
- Catalysts and Reagents: Use of palladium catalysts for hydrogenation, or coupling agents like DCC for amide bond formation, enhances efficiency.
- Purification: Techniques such as column chromatography, recrystallization, or preparative HPLC are employed to isolate pure compounds.
Structural Considerations and Stereochemistry
The compound contains a chiral center at the butanol position, which influences its biological activity. Enantioselective synthesis or resolution methods, such as chiral chromatography or tartaric acid derivatization, are used to obtain enantiomerically pure forms.
Data Table Summarizing Synthesis Parameters
| Parameter | Value / Range | Notes |
|---|---|---|
| Yield | 55-75% | Dependent on route and purification |
| Reaction Temperature | 20-60°C | Mild to moderate heating |
| Reaction Time | 4-24 hours | Varies with step |
| Purification Method | Column chromatography, recrystallization | Ensures high purity |
Notes on Alternative Approaches
- Microwave-assisted synthesis can accelerate reaction times.
- Solid-phase synthesis might be applicable for combinatorial approaches.
- Enantioselective synthesis remains a focus to tailor biological activity.
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is compared to three analogues:
- 4-{[(3,4-Bis(benzyloxy)phenyl)methyl]amino}butan-1-ol (ATB1095)
- Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)
- 2-(Dimethylamino)-2-phenylbutan-1-ol
Structural and Functional Differences
Key Findings
Synthetic Routes: The target compound likely shares synthetic parallels with ATB1095 and 4c, which involve acid-catalyzed esterification (e.g., H₂SO₄ in MeOH) or coupling reactions in DMF with triethylamine . However, bromination steps would differentiate its synthesis. Unlike 2-(dimethylamino)-2-phenylbutan-1-ol, which lacks aromatic bromination, the target compound requires careful handling of bromine-containing intermediates .
Spectroscopic Characterization :
- IR Spectroscopy : The target compound would exhibit N-H (3300–3500 cm⁻¹) and O-H (3200–3600 cm⁻¹) stretches, similar to 4c . The absence of ester C=O (1700–1750 cm⁻¹) distinguishes it from 4c.
- NMR : The 3,4-dibromophenyl group would show aromatic protons as doublets (δ 7.2–7.8 ppm) and deshielded carbons (δ 120–135 ppm), contrasting with the methoxy signals (δ ~3.8 ppm) in 4c .
Reactivity and Stability: The bromine atoms in the target compound enhance electrophilic substitution resistance compared to methoxy or benzyloxy substituents in analogues. Its secondary amine group may undergo alkylation or acylation reactions, similar to 2-(dimethylamino)-2-phenylbutan-1-ol , but steric hindrance from the dibromophenyl group could slow kinetics.
Biological Activity
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C12H14Br2N2O and a molecular weight of approximately 359.06 g/mol. Its structure includes a butanol backbone with a dibromophenylmethylamino substituent, which enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14Br2N2O |
| Molecular Weight | 359.06 g/mol |
| Functional Groups | Hydroxyl (-OH), Amino (-NH) |
| Structural Features | Dibromophenyl group |
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties. A study demonstrated that related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : The compound's ability to scavenge free radicals was evaluated using the DPPH method. Results indicated moderate antioxidant activity, comparable to known antioxidants but less potent than others tested .
- Cytotoxicity : In vitro assays have shown that derivatives of this compound can induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dibromophenyl group plays a crucial role in enhancing interaction with target proteins involved in cellular signaling pathways.
Case Studies
Several studies have been conducted to assess the biological activity of similar compounds:
- Study on Antimicrobial Properties : A comparative analysis of structurally similar compounds revealed that those with halogen substitutions exhibited enhanced antimicrobial effects. This supports the hypothesis that the dibromophenyl group in this compound may confer similar advantages .
- Cytotoxicity in Cancer Research : A recent study evaluated the cytotoxic effects of various dibromophenyl derivatives on human cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 3,4-dibromobenzaldehyde with 4-aminobutan-2-ol. Optimization involves controlling stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine) and using sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol at 50°C for 12 hours. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) . For intermediates like brominated aromatic precursors (e.g., 2-(3,4-dibromophenyl)acetic acid), bromination protocols using Br2/FeBr3 or NBS in DCM may apply .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : Post-synthesis, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane from 1:9 to 3:7) followed by recrystallization in ethanol/water (70:30). Confirm purity via HPLC (C18 column, methanol/water 60:40, UV detection at 254 nm) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the aromatic protons (δ 7.2–7.8 ppm, doublets for dibromophenyl), methylene groups (δ 2.6–3.1 ppm for N–CH2), and hydroxyl proton (δ 1.5–2.0 ppm, broad) .
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z 351.97 (C11H14Br2NO+) .
- FT-IR : Confirm N–H (3300 cm⁻¹), C–Br (560 cm⁻¹), and O–H (3400 cm⁻¹) stretches .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, molecular docking) predict the biological activity of this compound?
- Methodological Answer : Use QSPR models to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Molecular docking (AutoDock Vina) against targets like G-protein-coupled receptors can predict binding affinities. Validate predictions via in vitro assays (e.g., cAMP modulation in HEK293 cells) .
Q. What experimental strategies resolve contradictions in toxicity data for brominated aromatic amines?
- Methodological Answer : Address discrepancies by:
- Dose-Response Studies : Test across concentrations (1–100 µM) in hepatocyte models (HepG2) to identify LC50 thresholds .
- Metabolite Profiling : Use LC-MS/MS to detect reactive intermediates (e.g., quinone imines) that may explain oxidative stress .
- Species-Specific Models : Compare rodent (Sprague-Dawley rats) and human primary cell responses to assess translational relevance .
Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days; monitor degradation via HPLC.
- pH Stability : Prepare solutions in buffers (pH 2–9) and analyze by UV-Vis (λmax 280 nm).
- Light Sensitivity : Expose to UV (254 nm) for 24 hours; track photodegradation products .
Q. What mechanistic insights explain the compound’s degradation pathways in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
